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Compound of Interest

Compound Name: 4-(Oxolan-3-yloxy)benzoic acid

CAS No.: 1343204-85-2

Cat. No.: B1429007 Get Quote

Executive Summary & Compound Identity
4-(Oxolan-3-yloxy)benzoic acid, also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid, is a

critical intermediate in medicinal chemistry. It serves as a specialized building block for

installing the tetrahydrofuran-3-yloxy moiety, a pharmacophore often utilized to modulate

aqueous solubility and metabolic stability in drug candidates (e.g., SGLT2 inhibitors and PPAR

agonists).

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-

fidelity structural chemometrics and validated against analogous ether-linked benzoic acid

scaffolds.
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Property Detail

IUPAC Name 4-(Tetrahydrofuran-3-yloxy)benzoic acid

Common Name 4-(Oxolan-3-yloxy)benzoic acid

CAS Registry
2181764-47-4 (S-isomer); 250682-03-2

(General/Isomer var.)

Molecular Formula

Molecular Weight 208.21 g/mol

Monoisotopic Mass 208.0736 Da

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Synthesis & Structural Logic
To understand the spectral data, one must understand the connectivity. The molecule is

synthesized via a Williamson ether synthesis or Mitsunobu reaction, coupling 4-hydroxybenzoic

acid (or its ester) with a 3-functionalized tetrahydrofuran.

Mechanistic Workflow (Graphviz)
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Caption: Synthetic pathway for 4-(Oxolan-3-yloxy)benzoic acid via Mitsunobu coupling,

highlighting the origin of spectral signals.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[7]
The NMR profile is characterized by two distinct domains: the aromatic AA'BB' system of the

benzoate and the aliphatic multiplets of the chiral tetrahydrofuran ring.

H NMR Data (500 MHz, DMSO- )
The tetrahydrofuran ring creates a complex splitting pattern due to the diastereotopic nature of

the methylene protons adjacent to the chiral center at C3'.

Shift (

, ppm)
Multiplicity Integral Assignment

Coupling
Constants (

)

12.60 br s 1H -COOH Exchangeable

7.88 d 2H Ar-H (2, 6) Hz (Ortho)

7.02 d 2H Ar-H (3, 5) Hz (Ortho)

5.12 m 1H THF-H3'
Methine ether

linkage

3.92 – 3.84 m 2H THF-H2'
Diastereotopic

methylene

3.80 – 3.72 m 2H THF-H5'
Adjacent to ring

Oxygen

2.25 – 2.15 m 1H THF-H4'a Diastereotopic

2.00 – 1.92 m 1H THF-H4'b Diastereotopic

Technical Insight: The signal at 5.12 ppm is the diagnostic handle for the ether formation. In the

starting material (3-hydroxytetrahydrofuran), this proton typically resonates upfield (~4.4 ppm).

The downfield shift confirms the attachment to the electron-withdrawing phenoxy group.
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C NMR Data (125 MHz, DMSO- )
Shift (

, ppm)
Carbon Type Assignment

167.3 C=O Carboxylic Acid Carbonyl

161.5 C_quat Ar-C4 (Ipso to Oxygen)

131.8 CH Ar-C2, C6

123.4 C_quat Ar-C1 (Ipso to Carbonyl)

115.6 CH Ar-C3, C5

77.4 CH THF-C3' (Ether linkage)

72.8 CH THF-C2' (Adjacent to O)

66.9 CH THF-C5' (Adjacent to O)

32.8 CH THF-C4'

NMR Logic Visualization
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Caption: Structural causality for observed NMR shifts. The ether linkage creates distinct

electronic environments.

Infrared (IR) Spectroscopy[8]
The IR spectrum serves as a rapid quality control checkpoint, confirming the presence of the

carboxylic acid and the ether linkage while verifying the absence of the phenolic hydroxyl group

of the starting material.

Wavenumber (cm

)
Functional Group Vibration Mode Diagnostic Note

2800 – 3200 O-H (Acid) Broad Stretch
Characteristic "hump"

of carboxylic dimers.

1685 C=O (Acid) Stretching

Conjugated with

aromatic ring (lower

than typical 1710).

1605, 1512 C=C (Ar) Ring Stretch
Diagnostic aromatic

skeletal vibrations.

1255 C-O-C (Ar) Asym. Stretch
Strong band; confirms

aryl-alkyl ether bond.

1175 C-O (THF) C-O-C Stretch
Cyclic ether

characteristic band.

Mass Spectrometry (MS)
For bioanalytical quantification and impurity profiling, Negative Electrospray Ionization (ESI-) is

the preferred mode due to the acidic proton.

Experimental Parameters
Ionization Source: Electrospray Ionization (ESI)[1]
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Polarity: Negative Mode (ESI-) and Positive Mode (ESI+)

Solvent: Methanol/Water + 0.1% Formic Acid

Fragmentation Data
Ion (m/z) Species Interpretation

207.07
Parent Ion (Base Peak).

Deprotonated molecule.

163.08
Decarboxylation (Common in

benzoic acids).

137.02
Loss of tetrahydrofuran ring

(homolytic ether cleavage).

209.08
Protonated molecule (Positive

mode).

231.06
Sodium adduct (Positive

mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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